molecular formula C15H24ClNO B12774955 4-tert-Butyl-2-o-tolylmorpholine hydrochloride CAS No. 97631-14-6

4-tert-Butyl-2-o-tolylmorpholine hydrochloride

Cat. No.: B12774955
CAS No.: 97631-14-6
M. Wt: 269.81 g/mol
InChI Key: VQWVCYFORGYOCX-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-o-tolylmorpholine hydrochloride is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and an o-tolyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-o-tolylmorpholine hydrochloride typically involves the reaction of morpholine with tert-butyl chloride and o-tolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-o-tolylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-Butyl-2-o-tolylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-o-tolylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-2-(2-methylphenyl)morpholine hydrochloride
  • tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Uniqueness

4-tert-Butyl-2-o-tolylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl and o-tolyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

97631-14-6

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-tert-butyl-2-(2-methylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-12-7-5-6-8-13(12)14-11-16(9-10-17-14)15(2,3)4;/h5-8,14H,9-11H2,1-4H3;1H

InChI Key

VQWVCYFORGYOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CN(CCO2)C(C)(C)C.Cl

Origin of Product

United States

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